Methyl 10-(5-butylfuran-2-YL)decanoate
Description
Methyl 10-(5-butylfuran-2-YL)decanoate is a furan-substituted fatty acid methyl ester characterized by a decanoate backbone esterified with a methyl group and a 5-butylfuran-2-yl substituent at the 10th carbon position. Structurally, it belongs to a class of heterocyclic fatty acids where a central furan moiety is integrated with alkyl chains. This compound shares similarities with other furan-containing esters, such as 11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid (11M3) and 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5), which feature varying chain lengths and substituent positions on the furan ring .
Properties
CAS No. |
64137-44-6 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 10-(5-butylfuran-2-yl)decanoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-12-17-15-16-18(22-17)13-10-8-6-5-7-9-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
MTWNUDPVNZPHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(O1)CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(5-butylfuran-2-yl)decanoate typically involves the esterification of 10-(5-butylfuran-2-yl)decanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. This method allows for better control over reaction parameters and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(5-butylfuran-2-yl)decanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: 10-(5-butylfuran-2-yl)decanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 10-(5-butylfuran-2-yl)decanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of esters with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 10-(5-butylfuran-2-yl)decanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The furan ring may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between Methyl 10-(5-butylfuran-2-YL)decanoate and analogous compounds:
Key Observations :
- Chain Length: The decanoate backbone of the target compound aligns with methyl decanoate, a biodiesel surrogate, but diverges from 11M3 (C11) and 9M5 (C9) .
- Functional Roles: Unlike methyl decanoate, which is neutral and water-insoluble, the furan moiety in the target compound may confer antioxidant activity, though this depends on assay methodology (e.g., DPPH vs. ABTS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
